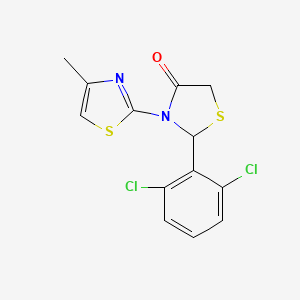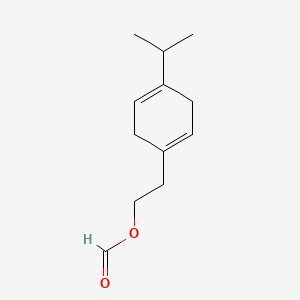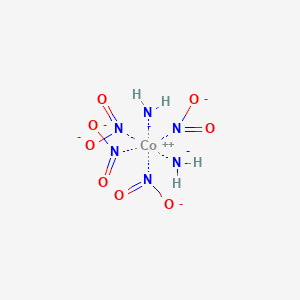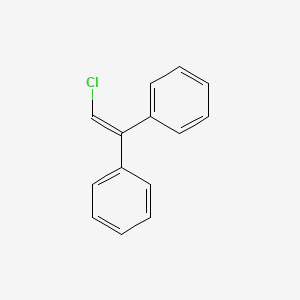
Benzene, 1,1'-(chloroethenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(chloroethenylidene)bis- is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690. It is also known by other names such as Ethylene, 2-chloro-1,1-diphenyl-; 2-Chloro-1,1-diphenylethylene; and 1,1-Diphenyl-2-chloroethylene . This compound is characterized by the presence of a chloroethenylidene group attached to two benzene rings.
Métodos De Preparación
The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce the corresponding ethylene derivative.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .
Comparación Con Compuestos Similares
Benzene, 1,1’-(chloroethenylidene)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(2-chloroethenylidene)bis[4-chloro-]: This compound has an additional chlorine atom on the benzene rings, which can influence its reactivity and applications.
Benzene, 1,1’-(chloroethenylidene)bis[4-ethoxy-]: The presence of ethoxy groups can alter the compound’s solubility and chemical behavior. These similar compounds highlight the unique properties of Benzene, 1,1’-(chloroethenylidene)bis-, such as its specific reactivity and applications in various fields.
Propiedades
Número CAS |
4541-89-3 |
|---|---|
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
(2-chloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
DLIRODSKOPSWFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

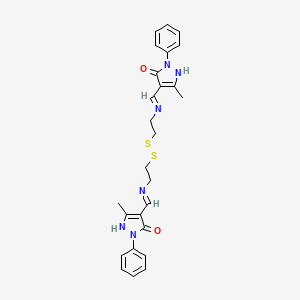
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
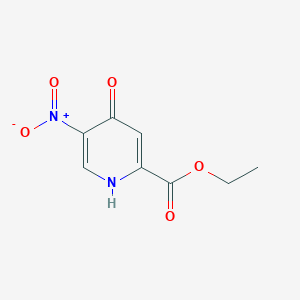

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
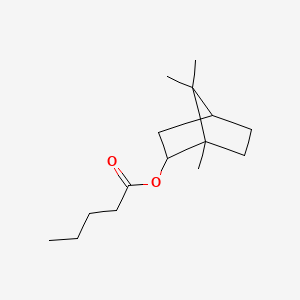
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
